Cas no 113963-87-4 (Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)-)
113963-87-4 structure
Product Name:Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)-
Numero CAS:113963-87-4
MF:C9H7Cl2KO3
MW:273.154381990433
CID:130336
PubChem ID:23721685
Update Time:2025-04-19
Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)-
- potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
- potassium,(2R)-2-(2,4-dichlorophenoxy)propanoate
- propanoic acid, 2-(2,4-dichlorophenoxy)-, potassium salt, (2R)- (1:1)
- Propanoic acid, 2-(2,4-dichlorophenoxy)-, potassium salt, (R)-
- EC 413-580-9
- Duplosan DP
- potassium (R)-2-(2,4-dichlorophenoxy)propionate
- potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate
- Dichlorprop-P-potassium
- (2R)-2-(2,4-Dichlorophenoxy)propanoic acid potassium salt (1:1)
- Q27295222
- DTXSID601337432
- ZAA1IO7366
- Dichlorprop potassium salt, (+)-
- DICHLORPROP-P-POTASSIUM [ISO]
- 113963-87-4
- Dichlorprop potassium, (+)-
- Propanoic acid, 2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)-
- (R)-(+)-Dichlorprop potassium salt [MI]
- UNII-ZAA1IO7366
-
- Inchi: 1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1
- Chiave InChI: SIVJKMBJGCUUNS-NUBCRITNSA-M
- Sorrisi: [K+].ClC1C=C(C=CC=1O[C@@H](C(=O)[O-])C)Cl
Proprietà calcolate
- Massa esatta: 271.9409310g/mol
- Massa monoisotopica: 271.9409310g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 216
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.4Ų
Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)- Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-38-41-43
- Istruzioni di sicurezza: 24-26-37/39
-
Identificazione dei materiali pericolosi:
Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)- Letteratura correlata
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
113963-87-4 (Propanoic acid,2-(2,4-dichlorophenoxy)-, potassium salt (1:1), (2R)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti